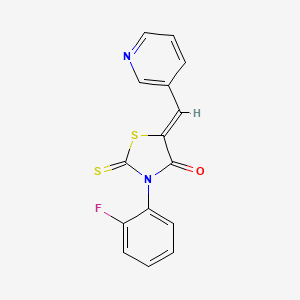

(Z)-3-(2-fluorofenil)-5-(piridin-3-ilmetilen)-2-tioxotiazolidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H9FN2OS2 and its molecular weight is 316.37. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La investigación indica que este compuesto exhibe una prometedora actividad anticancerígena. Puede interferir con el crecimiento y la proliferación de las células cancerosas al atacar vías o proteínas específicas involucradas en el desarrollo del tumor .

- El andamiaje de tiazolidinona del compuesto sugiere propiedades antiinflamatorias. Podría modular las respuestas inflamatorias al interactuar con las vías de señalización relevantes .

- Los datos preliminares sugieren que este compuesto posee propiedades antimicrobianas. Puede inhibir el crecimiento de bacterias, hongos u otros patógenos .

- Las tiazolidinonas se han investigado por sus efectos neuroprotectores. Este compuesto podría ofrecer neuroprotección al reducir el estrés oxidativo o la inflamación en las células neuronales .

- Dada su estructura de tiazolidinona, este compuesto podría interactuar con las vías metabólicas. Podría afectar la homeostasis de la glucosa, el metabolismo de los lípidos o la sensibilidad a la insulina .

- La estructura única de este compuesto lo hace interesante para los estudios de biología química y diseño de fármacos. Los investigadores pueden modificar sus grupos funcionales para crear derivados con propiedades específicas .

- Los derivados de tiazolidinona se han utilizado en la ciencia de materiales. Este compuesto podría servir como un bloque de construcción para el diseño de nuevos materiales, como polímeros o nanopartículas .

Propiedades Anticancerígenas

Efectos Antiinflamatorios

Actividad Antimicrobiana

Potencial Neuroprotector

Trastornos Metabólicos

Biología Química y Diseño de Fármacos

Ciencia de Materiales

Actividad Biológica

The compound (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is C13H10FN3OS, with a molecular weight of approximately 273.30 g/mol. The presence of a fluorine atom in the phenyl ring and a pyridine moiety contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including those similar to (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: In Vitro Studies

In vitro studies have shown that thiazolidin-4-one derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, a study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds within this class possess antimicrobial properties. Thiazolidinones have been evaluated against bacterial strains, demonstrating significant inhibitory effects, suggesting their potential use as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can be influenced by various structural modifications. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on phenyl | Enhances lipophilicity and biological activity |

| Pyridine ring | Contributes to receptor binding affinity |

| Thioxo group | Essential for anticancer and antimicrobial activities |

Studies suggest that modifications at the 5-position of the thiazolidinone scaffold can significantly alter potency and selectivity against specific targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics but necessitate further investigation into its metabolic pathways and potential side effects .

Future Directions

The promising biological activities associated with thiazolidinone derivatives warrant further exploration. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the pathways involved in its anticancer and anti-inflammatory effects.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

(5Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIRXJUJPQJXMD-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.